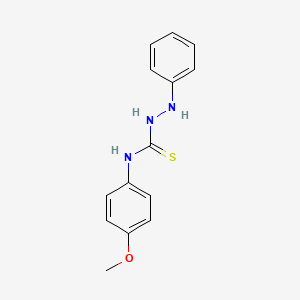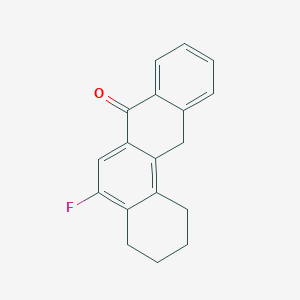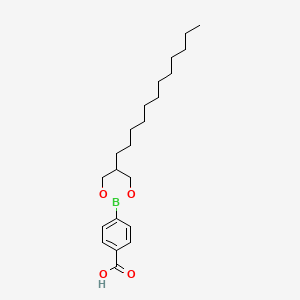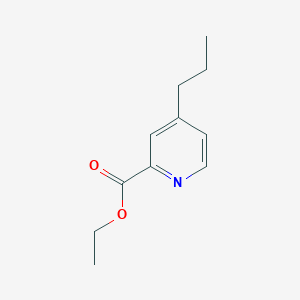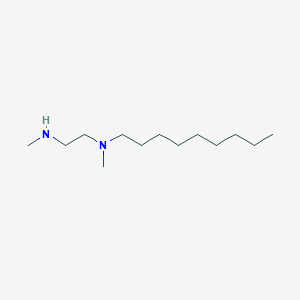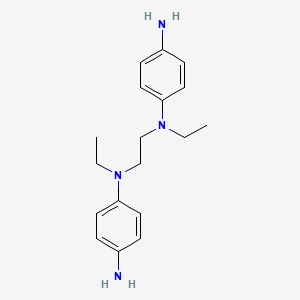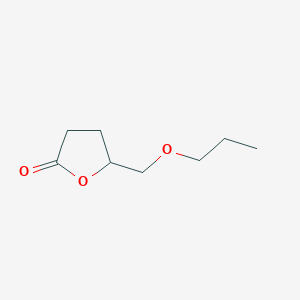
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorocarbonyl group, a fluorophenyl group, and an octyloxy group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate typically involves multiple steps. One common method includes the esterification of 4-(octyloxy)benzoic acid with 4-(chlorocarbonyl)-3-fluorophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, and the use of automated systems helps in maintaining the desired reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chlorocarbonyl)benzoic Acid Methyl Ester: Similar in structure but lacks the fluorophenyl and octyloxy groups.
4-(Chlorocarbonyl)-3-fluorophenyl Benzoate: Similar but does not have the octyloxy group.
Uniqueness
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate is unique due to the presence of both the fluorophenyl and octyloxy groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
106335-25-5 |
|---|---|
Fórmula molecular |
C22H24ClFO4 |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
(4-carbonochloridoyl-3-fluorophenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C22H24ClFO4/c1-2-3-4-5-6-7-14-27-17-10-8-16(9-11-17)22(26)28-18-12-13-19(21(23)25)20(24)15-18/h8-13,15H,2-7,14H2,1H3 |
Clave InChI |
GTMAQAKPAKYRQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
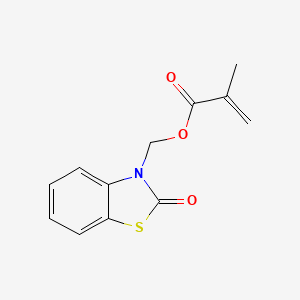
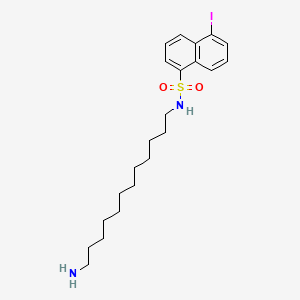
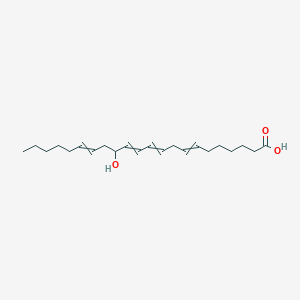
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
